Butirosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

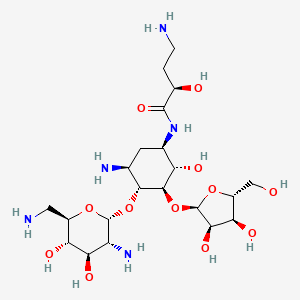

Butirosin is an aminoglycoside antibiotic complex produced by Bacillus circulans and Bacillus vitellinus. It is active against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections . The compound is a mixture of this compound A (80-85%) and this compound B . Its unique structure includes a (S)-4-amino-2-hydroxybutyryl moiety substituted at C-1 of 2-deoxystreptamine, which contributes to its effectiveness against resistant bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butirosin is synthesized through a biosynthetic pathway in Bacillus circulans. The key part of the this compound biosynthetic gene cluster has been identified, including genes such as btrC, which encodes for 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes the carbocyclization of glucose-6-phosphate, a crucial step in the pathway for 2-deoxystreptamine .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans or Bacillus vitellinus. The fermentation broth is then subjected to various purification steps to isolate this compound . The enzyme this compound 3L-phosphotransferase from Bacillus vitellinus has been shown to catalyze the phosphorylation of this compound A into this compound A phosphate, which is an important step in the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Butirosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The biosynthetic enzyme BtrN, for example, employs S-adenosyl-L-methionine radical chemistry to catalyze the oxidation of 2-deoxy-scyllo-inosamine to amino-dideoxy-scyllo-inosose .

Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include glucose-6-phosphate and S-adenosyl-L-methionine . The conditions for these reactions typically involve the presence of iron-sulfur clusters and radical SAM enzymes .

Major Products: The major products formed from these reactions include various intermediates in the biosynthetic pathway, such as 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose .

Wissenschaftliche Forschungsanwendungen

Butirosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria . In addition, this compound’s unique structure and biosynthetic pathway have made it a subject of interest in the study of antibiotic resistance and the development of new antibiotics .

Wirkmechanismus

Butirosin is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds all contain a 2-deoxystreptamine core, but this compound’s unique (S)-4-amino-2-hydroxybutyryl moiety at C-1 of 2-deoxystreptamine sets it apart . This structural difference contributes to this compound’s effectiveness against resistant bacteria, making it a valuable addition to the aminoglycoside antibiotic family .

Vergleich Mit ähnlichen Verbindungen

- Kanamycin

- Gentamicin

- Neomycin

- Istamycin

Butirosin’s unique structure and broad-spectrum antibacterial activity make it a valuable tool in both clinical and research settings. Its ability to combat resistant bacteria highlights its importance in the ongoing fight against antibiotic resistance.

Eigenschaften

CAS-Nummer |

12772-35-9 |

|---|---|

Molekularformel |

C21H41N5O12 |

Molekulargewicht |

555.6 g/mol |

IUPAC-Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |

InChI-Schlüssel |

XEQLFNPSYWZPOW-KRKVEZTKSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Kanonische SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Synonyme |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

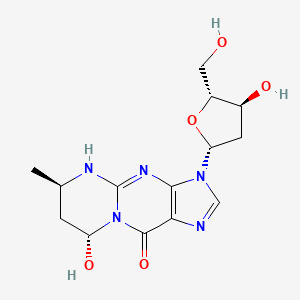

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)

![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)